REACTION_CXSMILES
|
CS(O)(=O)=O.O[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:17]3[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=3[S:15][CH:14]=2)=[CH:9][CH:8]=1>>[C:10]1([C:13]2[C:17]3[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=3[S:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
3-(4-hydroxyphenyl)-6-methoxybenzothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CSC2=C1C=CC(=C2)OC
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 1 liter of ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed twice with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was crystallized from a mixture of ether and hexane
|
Type
|
CUSTOM
|
Details
|
to obtain 12.0 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CSC2=C1C=CC(=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |